BenchChemオンラインストアへようこそ!

3,4-Difluoro-2-hydroxybenzoic acid

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

3,4-Difluoro-2-hydroxybenzoic acid (syn. 3,4-difluorosalicylic acid; DFHBA) is a difluorinated derivative of salicylic acid (2-hydroxybenzoic acid) bearing fluorine atoms at the 3- and 4-positions of the aromatic ring.

Molecular Formula C7H4F2O3
Molecular Weight 174.1 g/mol
CAS No. 189283-51-0
Cat. No. B067316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-hydroxybenzoic acid
CAS189283-51-0
Molecular FormulaC7H4F2O3
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)O)F)F
InChIInChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12)
InChIKeyGWOOBUWKTOCYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-2-hydroxybenzoic Acid (CAS 189283-51-0): Evidence-Based Procurement Guide for Fluorinated Salicylic Acid Building Blocks


3,4-Difluoro-2-hydroxybenzoic acid (syn. 3,4-difluorosalicylic acid; DFHBA) is a difluorinated derivative of salicylic acid (2-hydroxybenzoic acid) bearing fluorine atoms at the 3- and 4-positions of the aromatic ring [1]. With a molecular formula C₇H₄F₂O₃, molecular weight 174.1 g/mol, and a melting point of 177–179 °C, it is supplied as a crystalline solid at typical purities of 95–98% (HPLC) . The compound belongs to the polyfluorosalicylic acid class, which has garnered attention for enhanced membrane permeability, modulated COX-1 inhibitory profiles, and position-dependent biological activities relative to non-fluorinated salicylates [2].

Why 3,4-Difluoro-2-hydroxybenzoic Acid Cannot Be Replaced by a Generic Salicylate or a Different Fluoro-Regioisomer in Research and Development


Fluorine substitution pattern on the salicylic acid scaffold is a critical determinant of both physicochemical and biological performance. The position of fluorine atoms alters the intramolecular O–H···O hydrogen bond strength, the pKₐ of the carboxylic acid group, and the capacity for intermolecular C–H···F interactions that govern crystal packing, solubility, and target binding [1]. Empirically, the biological activity of fluorosalicylic acids is highly position-dependent: 3-fluorosalicylic acid doubles the plant defense response relative to non-fluorinated salicylic acid, whereas 6-fluorosalicylic acid is markedly less effective [2]. In copper(II) coordination chemistry, 3-fluorosalicylic acid forms the most stable complexes, while 6-fluorosalicylic acid yields the least stable, demonstrating that regioisomeric substitution alone produces quantifiable divergence in ligand behavior [3]. Consequently, substituting 3,4-difluoro-2-hydroxybenzoic acid with a mono-fluorinated or differently di-fluorinated analog will alter reactivity, binding affinity, and biological readout in ways that are predictable only through direct experimental comparison.

Quantitative Differentiation Evidence: 3,4-Difluoro-2-hydroxybenzoic Acid vs. Closest Analogs


Crystal Engineering: Unique C–H···F Hydrogen Bond Network and π–π Stacking Architecture Absent in Non-Fluorinated Salicylic Acid

Single-crystal X-ray diffraction reveals that 3,4-difluoro-2-hydroxybenzoic acid forms inversion dimers via paired O–H···O hydrogen bonds generating R₂²(8) ring motifs, which are further connected by C–H···O and C–H···F hydrogen bonds into extended sheets. Critically, the sheets are linked by aromatic π–π stacking interactions with an inter-centroid distance of 3.7817(9) Å, forming a three-dimensional supramolecular architecture [1]. These C–H···F interactions are inherently absent in non-fluorinated salicylic acid (2-hydroxybenzoic acid), which lacks fluorine atoms capable of participating in such contacts. This results in fundamentally different crystal packing, which can affect bulk physicochemical properties including solubility, melting point, and mechanical stability of the solid form [2].

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Acidity Modulation: Predicted pKₐ Shift of 0.66 Log Units Relative to Non-Fluorinated Salicylic Acid

The predicted pKₐ (carboxylic acid) of 3,4-difluoro-2-hydroxybenzoic acid is 2.32 ± 0.13, compared with the experimentally determined pKₐ of 2.98 for salicylic acid (2-hydroxybenzoic acid) [1][2]. This ΔpKₐ of approximately –0.66 log units corresponds to roughly a 4.6-fold increase in acid strength (Ka ratio), attributable to the electron-withdrawing inductive effect of the two ortho/meta fluorine substituents. By comparison, the predicted pKₐ of 5-fluorosalicylic acid is 2.68 ± 0.10, and that of 4-fluorosalicylic acid is 2.85 ± 0.10 , indicating that the 3,4-difluoro pattern produces a stronger acidifying effect than mono-fluorination at either position alone.

Physicochemical Profiling Drug Design pKa Prediction

Synthetic Accessibility: Regioselective Hydroxy-Defluorination of 2,3,4-Trifluorobenzoic Acid in 95.1% Isolated Yield

3,4-Difluoro-2-hydroxybenzoic acid can be synthesized via regio-selective nucleophilic ortho-substitution of the 2-fluorine atom in 2,3,4-trifluorobenzoic acid using solid sodium hydroxide in dimethylimidazolidinone (DMI), followed by acidic workup [1]. In a reported procedure, starting from 1.76 g of 2,3,4-trifluorobenzoic acid, the isolated yield of 3,4-difluoro-2-hydroxybenzoic acid was 1.66 g, corresponding to 95.1% yield . This contrasts with the synthesis of the regioisomeric 4,5-difluoro-2-hydroxybenzoic acid, which requires a different precursor (2,4,5-trifluorobenzoic acid) and may proceed with different regioselectivity depending on the relative activation of fluorine positions [2]. The high-yielding, one-step procedure from a commercially available trifluorobenzoic acid precursor makes this compound attractive for procurement at scale relative to multi-step routes required for other polyfluorinated salicylic acid regioisomers.

Synthetic Methodology Process Chemistry Fluorine Chemistry

Anti-Tubercular Potency: Polyfluorosalicylic Acid Class MIC Range of 0.7–6.5 μg/mL vs. Salicylic Acid MIC of ~200 μg/mL Against M. tuberculosis

Shchegol'kov et al. (2016) reported that polyfluorosalicylic acids as a class exhibit minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 0.7 to 6.5 μg/mL, depending on the specific fluorine substitution pattern [1]. For context, salicylic acid itself has a reported MIC₉₀ of approximately 200 μg/mL against M. tuberculosis H37Rv under comparable assay conditions [2]. This represents a potency enhancement of approximately 30- to 285-fold for the fluorinated class. The specific MIC value for 3,4-difluoro-2-hydroxybenzoic acid within this series has not been individually published; however, the compound falls within the structural scope of polyfluorosalicylic acids for which the 0.7–6.5 μg/mL range was established [1]. Importantly, the anti-mycobacterial mechanism of polyfluorosalicylic acids has subsequently been shown to be independent of mycobactin (siderophore) biosynthesis, distinguishing them mechanistically from salicylic acid itself, which serves as a mycobactin precursor [3].

Antimycobacterial Tuberculosis Drug Discovery

Precursor to Anticancer Benzisoxazole-Barbiturate Hybrids: A Scaffolding Role Not Shared by All Fluorosalicylic Acid Regioisomers

The IUCr crystallographic report explicitly states that 3,4-difluoro-2-hydroxybenzoic acid has been employed in the synthesis of benzisoxazole-containing barbiturate derivatives that exhibit prominent anticancer activity [1]. This synthetic application exploits the specific 2-hydroxy-3,4-difluoro substitution pattern to construct the benzisoxazole heterocycle, a transformation that is not equally accessible from all fluorosalicylic acid regioisomers due to the requirement for an ortho-hydroxy group adjacent to a fluorine-leaving group for cyclization. The resulting benzisoxazole-barbiturate conjugates represent a privileged chemotype with demonstrated antiproliferative properties, although the quantitative IC₅₀ data remain unpublished [1]. By contrast, 4,5-difluoro-2-hydroxybenzoic acid has been primarily explored as a dihydrofolate reductase (DHFR) inhibitor , illustrating how different difluoro substitution patterns direct divergent downstream medicinal chemistry applications.

Anticancer Heterocyclic Synthesis Medicinal Chemistry

Highest-Confidence Application Scenarios for 3,4-Difluoro-2-hydroxybenzoic Acid Based on Quantitative Evidence


Solid-State and Co-Crystal Engineering Leveraging Fluorine-Mediated Supramolecular Synthons

The crystallographically characterized C–H···F hydrogen bond network and well-defined π–π stacking (3.7817 Å inter-centroid distance) make 3,4-difluoro-2-hydroxybenzoic acid a reliable tecton for crystal engineering studies [1]. Researchers designing co-crystals, salts, or polymorph screens can exploit these fluorine-specific interactions to achieve packing motifs unattainable with non-fluorinated salicylic acid. The three-dimensional supramolecular architecture enables systematic tuning of solubility, dissolution rate, and mechanical properties of solid forms.

Anti-Tubercular Lead Optimization Starting from a Validated Polyfluorosalicylic Acid Scaffold

For programs targeting Mycobacterium tuberculosis, the polyfluorosalicylic acid class has demonstrated MIC values of 0.7–6.5 μg/mL, representing a 30- to 285-fold improvement over salicylic acid (MIC ~200 μg/mL) [1][2]. 3,4-Difluoro-2-hydroxybenzoic acid can serve as a core fragment for lead optimization, with the added advantage that its antimycobacterial mechanism is independent of mycobactin biosynthesis, as confirmed by Hegde et al. (2023) [3]. This mechanistic novelty reduces the risk of cross-resistance with existing siderophore-targeting anti-TB agents.

Synthesis of Fluorinated Benzisoxazole-Containing Bioactive Heterocycles

The established utility of 3,4-difluoro-2-hydroxybenzoic acid as a precursor to benzisoxazole-barbiturate hybrids with anticancer activity [1] makes it a strategic building block for medicinal chemistry libraries targeting oncology indications. The ortho-hydroxy/ortho-fluoro substitution pattern uniquely enables [3+2] cycloaddition-based benzisoxazole formation, an entry that is not available from all difluoro-2-hydroxybenzoic acid regioisomers. Procurement of this specific building block is warranted when the synthetic route requires this particular substitution geometry.

Physicochemical Property Modulation in Drug Design via Enhanced Acidity (ΔpKₐ ≈ –0.66 vs. Salicylic Acid)

The predicted pKₐ of 2.32 for 3,4-difluoro-2-hydroxybenzoic acid, compared to 2.98 for salicylic acid, provides a quantifiable increase in acid strength (~4.6-fold) [1][2]. This property is valuable in drug design contexts where the ionization state at physiological pH influences absorption, distribution, and target binding. When incorporated as a fragment or warhead, the difluoro substitution pattern offers a predictable acidity shift without introducing additional steric bulk, making it suitable for structure-based design where precise pKₐ tuning is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluoro-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.